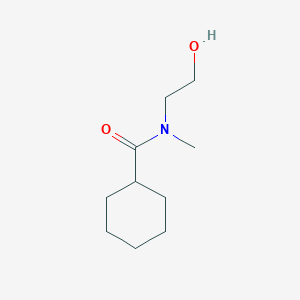![molecular formula C22H21NO4 B7479184 3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide](/img/structure/B7479184.png)
3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide, also known as LY294002, is a potent and specific inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is an important enzyme that plays a key role in various cellular processes, including cell growth, proliferation, differentiation, and survival. LY294002 has been widely used in scientific research to investigate the function and regulation of PI3K signaling pathways.
Wirkmechanismus
3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide exerts its inhibitory effect on PI3K by binding to the ATP-binding site of the enzyme, thus preventing its activation and downstream signaling. This leads to the inhibition of downstream effectors, such as Akt and mTOR, which are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide has been shown to have a number of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. 3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide can also modulate insulin signaling, immune response, and neuronal development.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide is a highly specific and potent inhibitor of PI3K, making it a valuable tool for investigating the function and regulation of PI3K signaling pathways. However, it is important to note that 3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide can also inhibit other kinases, such as DNA-PK and mTOR, at high concentrations, which may complicate data interpretation. Additionally, 3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide has poor solubility in water, which may limit its use in some experimental settings.
Zukünftige Richtungen
There are many potential future directions for research involving 3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide. One area of interest is the development of more potent and selective inhibitors of PI3K, which may have greater therapeutic potential in the treatment of cancer and other diseases. Another area of interest is the investigation of the role of PI3K in aging and age-related diseases, such as Alzheimer's disease and cardiovascular disease. Finally, the development of novel drug delivery systems for 3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide may improve its solubility and bioavailability, making it a more effective tool for scientific research.
Synthesemethoden
3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide can be synthesized by a multi-step process that involves the condensation of 2-acetylphenol with benzaldehyde, followed by cyclization with acetic anhydride and dehydration with phosphorus oxychloride. The resulting intermediate is then reacted with oxirane and sodium borohydride to form the final product.
Wissenschaftliche Forschungsanwendungen
3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide has been extensively used in scientific research to investigate the role of PI3K signaling pathways in various cellular processes and diseases. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. 3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide has also been used to study the function and regulation of PI3K in various physiological processes, such as insulin signaling, immune response, and neuronal development.
Eigenschaften
IUPAC Name |
3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-14-19(24)17-10-5-11-18(22(25)23-13-16-9-6-12-26-16)21(17)27-20(14)15-7-3-2-4-8-15/h2-5,7-8,10-11,16H,6,9,12-13H2,1H3,(H,23,25)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCWOFGDXRWKLT-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCC3CCCO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NC[C@@H]3CCCO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7479104.png)
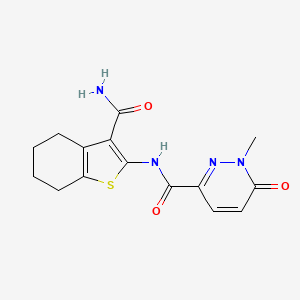

![3-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]thiophene-2-carboxamide](/img/structure/B7479138.png)
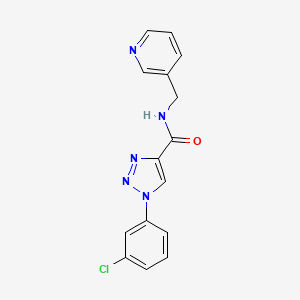
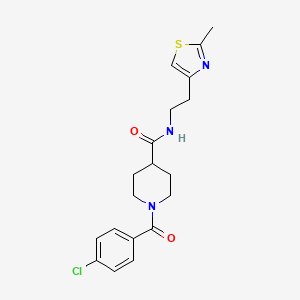
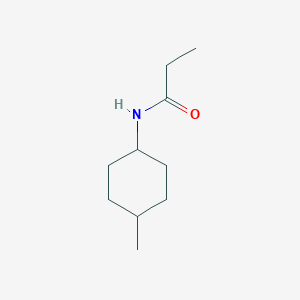
![4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide](/img/structure/B7479162.png)

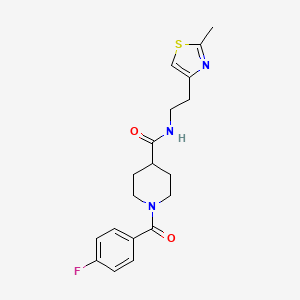
![2-[4-[(4-fluorophenyl)sulfonyl-methylamino]phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479176.png)
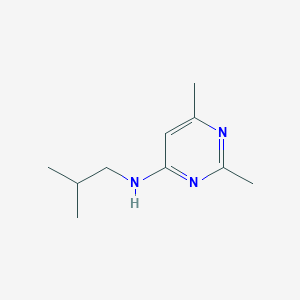
![7-[(9-Phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7-yl)oxymethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7479196.png)
